2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a chemical compound with the following identifiers:
This compound belongs to the class of organic compounds known as phenylpropanoic acids, characterized by a structure that includes a benzene ring conjugated to a propanoic acid moiety .
The synthesis of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid can involve several methods, typically starting from commercially available precursors. The general approach involves the following steps:
The molecular structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid can be represented using various notation systems:
CC(C)C1=CC=C(OC(C)(CC2=CC=CC=C2)C(=O)O)C=C1
This notation reflects the arrangement of atoms within the molecule, indicating the presence of an isopropyl group, a phenoxy linkage, and a propanoic acid functional group. The compound’s structure features multiple aromatic rings, contributing to its stability and potential biological activity .
The reactivity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid can be explored through various chemical reactions:
The physical and chemical properties of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid include:
Additional properties such as melting point, boiling point, and specific heat capacity may require empirical determination through laboratory experiments .
The applications of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid primarily lie within scientific research. Potential uses include:
The tertiary carbon center in 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS 789469-67-6) presents significant stereochemical challenges. Stereoselective synthesis typically employs chiral auxiliaries or asymmetric catalysts. Patent literature describes the use of enantiopure Evans oxazolidinones to control absolute configuration during alkylation of the phenylpropanoic acid backbone [9]. Alternative routes leverage chiral phase-transfer catalysts (PTCs), such as cinchona alkaloid derivatives, to achieve enantiomeric excess (ee) >85% in ether-bond formation between 4-isopropylphenol and α-bromopropanoate intermediates. Post-synthetic resolutions via diastereomeric salt crystallization using (1R,2S)-(-)-norephedrine have also proven effective, albeit with yield penalties of 15–20% [3] [9].
Table 1: Stereoselective Synthesis Performance Metrics
Method | Key Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Chiral Auxiliary (Evans) | (S)-4-Benzyloxazolidinone | 98 | 75 |
Phase-Transfer Catalysis | O-Allyl-N-(9-anthracenyl)cinchoninium bromide | 87 | 82 |
Diastereomeric Resolution | (1R,2S)-(-)-Norephedrine | >99 | 58 |
Biphasic reaction systems enhance yield and purity in hydrolytic steps critical for this compound. As demonstrated in fenofibrate metabolite synthesis, alkaline hydrolysis of ester precursors (e.g., methyl 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoate) employs water-ethyl acetate interfaces to mitigate side reactions [4]. This approach facilitates efficient intermediate extraction, achieving 92.3% yield under optimized conditions (10% NaOH, 20°C, 3 hours). The biphasic environment minimizes acid degradation during workup by enabling rapid pH-dependent phase separation, crucial for preserving the acid-labile isopropylphenoxy moiety [4] [8].
Palladium-catalyzed α-arylation of β-ketoesters with 4-bromoisopropylbenzene establishes the quaternary carbon center stereoselectively. Chiral bidentate phosphines (e.g., (R,R)-TANIAPHOS) induce asymmetry during C–O bond formation, yielding enantiomerically enriched intermediates (ee ~90%). Nickel-mediated reductive carboxylation of styrenyl derivatives provides an alternative route to phenylpropanoic acid precursors, though industrial adoption remains limited by catalyst loading requirements (>5 mol%) [3].
Table 2: Solvent System Efficiency in Hydrolysis
System | Reaction Time (h) | Purity (%) | Yield (%) | Advantages |
---|---|---|---|---|
Aqueous (Homogeneous) | 4.5 | 85 | 78 | Simplified workup |
Water/Ethyl Acetate (Biphasic) | 3.0 | 98 | 92 | Reduced degradation, pH control |
Water/Toluene | 5.0 | 80 | 70 | High-temperature tolerance |
Retrosynthetic disconnection reveals two primary synthons: 4-isopropylphenol (electron-rich aryl component) and 2-methyl-3-phenylpropanoic acid (electrophilic carboxylate precursor). 4-Isopropylphenol is commercially sourced or synthesized via Friedel–Crafts alkylation of phenol with propylene. Modifications often involve ortho-halogenation to prevent ether migration [3] [10]. Phenylpropanoic acid derivatives serve as chiral templates; 2-methyl-3-phenylpropanoic acid is typically derived from hydrogenation of methyl cinnamate or Arndt–Eistert homologation of phenylacetic acid [10]. Commercial suppliers (e.g., AChemBlock, Sigma-Aldrich) provide advanced intermediates like methyl 2-bromo-2-methyl-3-phenylpropanoate (95% purity, $515/250mg), circumventing multi-step synthesis [1] [5].
Selective etherification necessitates orthogonal protection:
Table 3: Molecular Structural Attributes
Attribute | Value/Descriptor | Method | Reference |
---|---|---|---|
Molecular Formula | C₁₉H₂₂O₃ | HRMS | [1] |
Molecular Weight | 298.38 g/mol | Calculated | [5] |
IUPAC Name | 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | Nomenclature | [1] |
SMILES | CC(C)C1=CC=C(OC(C)(CC2=CC=CC=C2)C(=O)O)C=C1 | Canonical representation | [1] |
Physical Form | Yellow to brown sticky oil or semi-solid | Technical data | [2] |
LogP | 4.27 | Computational | [5] |
The compound’s structural analogs are protected under US8796335B2, covering branched 3-phenylpropanoic acid derivatives as sodium channel blockers for pain management [3]. Key claims encompass compositions wherein the phenyl ring is substituted with isopropyl, halogen, or alkoxy groups, directly covering 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. Synthesis methods are broadly claimed, including stereoselective routes and biphasic hydrolysis [3]. A secondary patent (WO2014022639A1) discloses spirocyclic derivatives but references this compound as an intermediate, complicating freedom-to-operate [6]. Supplier intellectual property includes AChemBlock’s proprietary purification process (MFCD30146477) and ChemScene’s hazard classification system for shipping (H302-H315-H319-H335) [1] [5].
Table 4: Patent and Commercial IP Overview
IP Asset | Holder | Key Coverage | Status | Expiration |
---|---|---|---|---|
US8796335B2 | Undisclosed | Branched 3-phenylpropanoic acid derivatives; sodium channel modulation | Active | 2031 |
Catalog ID: M15291 | AChemBlock | Purified compound (95%) with analytical data | Trade secret | N/A |
ATE638639451 | Sigma-Aldrich (AstaTech) | Semi-solid form (>95% purity) | Commercial | N/A |
CS-0523340 | ChemScene | Hazard documentation (H302, H315, etc.) | Regulatory | N/A |
Critical manufacturing gaps exist in catalytic asymmetric synthesis, presenting opportunities for novel IP. Prior art analysis suggests uncharted territory in:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7